molecular formula C21H15ClF4N4O4 B12751063 N-Desmethyl N-methoxy regorafenib CAS No. 1187944-98-4

N-Desmethyl N-methoxy regorafenib

Cat. No.: B12751063
CAS No.: 1187944-98-4
M. Wt: 498.8 g/mol
InChI Key: FWSOHJFHAGRULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl N-methoxy regorafenib involves multiple steps, starting from the parent compound regorafenib. The key steps include N-demethylation and N-methoxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-throughput methods, such as UPLC-MS/MS, are employed to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl N-methoxy regorafenib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and pharmacological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound include its N-oxide and other metabolites. These products retain similar pharmacological activity to the parent compound and contribute to its therapeutic effects .

Scientific Research Applications

N-Desmethyl N-methoxy regorafenib has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods. In biology and medicine, it is studied for its pharmacokinetics and pharmacodynamics in cancer treatment . In the industry, it is used in the development of new therapeutic agents and drug formulations .

Properties

CAS No.

1187944-98-4

Molecular Formula

C21H15ClF4N4O4

Molecular Weight

498.8 g/mol

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methoxypyridine-2-carboxamide

InChI

InChI=1S/C21H15ClF4N4O4/c1-33-30-19(31)18-10-13(6-7-27-18)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,30,31)(H2,28,29,32)

InChI Key

FWSOHJFHAGRULY-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.